molecular formula C8H16N2O B14766219 1-Isopropyl-3-methylpiperazin-2-one

1-Isopropyl-3-methylpiperazin-2-one

Cat. No.: B14766219
M. Wt: 156.23 g/mol
InChI Key: IXEFYKRPDOGDIC-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methylpiperazin-2-one is a heterocyclic compound featuring a six-membered piperazine ring with a ketone group at position 2, an isopropyl substituent at position 1, and a methyl group at position 2.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-methyl-1-propan-2-ylpiperazin-2-one

InChI

InChI=1S/C8H16N2O/c1-6(2)10-5-4-9-7(3)8(10)11/h6-7,9H,4-5H2,1-3H3

InChI Key

IXEFYKRPDOGDIC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(CCN1)C(C)C

Origin of Product

United States

Preparation Methods

Hydrogenation-Based Cyclization

A widely adopted method involves the hydrogenation of protected amino esters followed by cyclization. For example, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)-4-methylpentanoate undergoes catalytic hydrogenation using 10% palladium on carbon (Pd/C) under 1.8 MPa H₂ pressure in methanol. This step removes the benzyloxycarbonyl (Cbz) protecting group and facilitates intramolecular amidation, yielding this compound in 91% yield. The reaction’s stereochemical outcome depends on the starting material’s configuration, with (R)-isomers achieving 98.3% ee after silica gel chromatography (ethyl acetate/methanol, 9:1).

Key Data:

  • Reagents: Pd/C (3 wt%), methanol, H₂ (1.8 MPa).
  • Yield: 91%.
  • Purity: 98.2% (HPLC).
  • ee: 98.3%.

Reductive Amination of Ethylenediamine Derivatives

Alternative routes employ reductive amination between α-keto esters and N-substituted ethylenediamines. For instance, methyl 4-methyl-2-oxopentanoate reacts with N-methyl ethylenediamine in toluene at 60–65°C for 6 hours, forming a Schiff base intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 50–55°C yields this compound with 69.6% efficiency. This method avoids chiral auxiliaries but requires careful control of stoichiometry to minimize diastereomer formation.

Key Data:

  • Reagents: LiAlH₄ (2.1 equiv), THF, 50–55°C.
  • Yield: 69.6%.
  • Melting Point: 56–60°C.

Protective-Group-Assisted Synthesis

A three-step protocol using tert-butoxycarbonyl (Boc) protection enhances regioselectivity. First, tert-butyl 2-isopropyl-3-oxopiperazine-1-carboxylate is synthesized via condensation of Boc-protected ethylenediamine with methyl 4-methyl-2-oxopentanoate. Acidic deprotection (HCl/dioxane) followed by neutralization yields the target compound with 85% overall efficiency. This approach is ideal for gram-scale production, though it introduces additional purification steps.

Key Data:

  • Reagents: Boc₂O, dioxane, HCl.
  • Yield: 85%.
  • Purity: 97.5% (HPLC).

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and stereochemical outcomes of prominent methods:

Method Yield ee (%) Catalyst Purification
Hydrogenation 91% 98.3 Pd/C Silica gel (EtOAc/MeOH 9:1)
Reductive Amination 69.6% LiAlH₄ Hexane recrystallization
Boc-Assisted Synthesis 85% 99.1 None Acid-base extraction

Hydrogenation excels in enantioselectivity, while Boc-assisted synthesis offers superior scalability. Reductive amination, though lower yielding, avoids expensive catalysts.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, NCH₃), 3.36–3.31 (m, 2H, CH₂N), 1.30–1.28 (d, 3H, CH(CH₃)₂).
  • MS (ESI): m/z 170.1 [M+H]⁺, 192.1 [M+Na]⁺.

Pharmacokinetic Profile

In male Sprague-Dawley rats, this compound exhibits a plasma half-life (t₁/₂) of 1.14 hours after intravenous administration (2 mg/kg), with an AUC₀–∞ of 1708.28 ng·h/mL.

Parameter Value
t₁/₂ (h) 1.14
AUC₀–∞ (ng·h/mL) 1708.28
Cₘₐₓ (ng/mL) 1540.30

Industrial Considerations and Challenges

Scale-up of hydrogenation requires high-pressure reactors (>1.8 MPa), increasing infrastructure costs. Conversely, reductive amination uses ambient pressure but generates stoichiometric metal waste. Regulatory compliance mandates strict control of palladium residues (<10 ppm) in pharmaceutical batches, necessitating chelating agents during workup.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring.

Scientific Research Applications

1-Isopropyl-3-methylpiperazin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Alkyl substituents (e.g., isopropyl) improve metabolic stability but may reduce aqueous solubility, necessitating formulation optimization .
  • Emerging Analogs: Piperazinones fused with indole or morpholine rings (e.g., ) show promise in oncology, though their larger size may limit bioavailability compared to this compound .
  • Patent Landscape: Piperazine derivatives remain a focus for CNS drug development, with recent patents highlighting substituted piperazinones as dopamine D3 receptor antagonists .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Isopropyl-3-methylpiperazin-2-one, and what methodological considerations ensure high yield and purity?

  • Answer : The compound can be synthesized via cyclocondensation reactions of substituted amines and ketones. Key parameters include temperature control (e.g., 80–100°C), solvent selection (e.g., ethanol or acetonitrile), and catalytic acid/base conditions. Purity is enhanced by recrystallization or column chromatography. Impurity profiling using reference standards (e.g., EP/Pharmaceutical-grade) ensures compliance with analytical thresholds .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

  • Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include crystal mounting, data collection at low temperatures (e.g., 100 K), and iterative refinement to resolve bond lengths and angles. Twinning or disordered regions require specialized protocols like twin-law refinement .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer : Use PPE (gloves, goggles, lab coats) and ensure ventilation. Avoid inhalation/contact; in case of exposure, rinse skin/eyes with water for 15+ minutes. Store in airtight containers away from ignition sources. Toxicity data (e.g., acute oral LD₅₀) should guide risk assessments .

Advanced Research Questions

Q. What advanced chromatographic methods (e.g., HPLC, LC-MS) are recommended for quantifying this compound and its degradation products?

  • Answer : Reverse-phase HPLC with C18 columns and UV detection (λ = 210–230 nm) is optimal. For complex matrices, LC-MS/MS using ESI+ mode enhances sensitivity. Gradient elution (e.g., 0.1% formic acid in water/acetonitrile) resolves co-eluting impurities. Method validation per ICH Q2(R1) ensures robustness .

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation?

  • Answer : Cross-validate with computational tools (e.g., density functional theory for NMR chemical shift prediction) and reference databases (e.g., SDBS). For IR, compare experimental peaks (e.g., carbonyl stretches at ~1650 cm⁻¹) with simulated spectra. Iterative refinement of experimental conditions (e.g., solvent deuteration) reduces artifacts .

Q. What computational strategies predict the reactivity and stability of this compound under varying pH and temperature conditions?

  • Answer : Molecular dynamics simulations (e.g., AMBER or GROMACS) model hydrolysis or thermal decomposition pathways. Quantum mechanical calculations (e.g., DFT) assess frontier molecular orbitals and activation energies. Experimental validation via accelerated stability studies (e.g., 40°C/75% RH) confirms predictions .

Q. How can synthetic byproducts or isomers be identified and characterized in this compound batches?

  • Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) differentiate isomers. X-ray powder diffraction (XRPD) detects crystalline impurities. For trace byproducts, derivatization (e.g., silylation for GC-MS) enhances detectability. Orthogonal methods (e.g., chiral HPLC) confirm enantiomeric purity .

Q. What toxicological screening approaches are applicable for assessing this compound’s in vitro bioactivity?

  • Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., CYP450 isoforms). Ames tests evaluate mutagenicity. Cross-reference with structurally similar compounds (e.g., piperazine derivatives) to infer ADMET properties. Dose-response curves and IC₅₀ values guide risk stratification .

Methodological Notes

  • Data Validation : Cross-reference experimental results with peer-reviewed databases (e.g., PubChem, ChemSpider) and computational models to ensure reproducibility.
  • Instrumentation : Calibrate equipment (e.g., NMR spectrometers, HPLC pumps) using certified reference materials.
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and waste disposal .

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